molecular formula C9H17N3 B12826923 2-(2-(tert-Butyl)-1H-imidazol-4-yl)ethanamine

2-(2-(tert-Butyl)-1H-imidazol-4-yl)ethanamine

Cat. No.: B12826923
M. Wt: 167.25 g/mol
InChI Key: LQJAJMSWJURYFV-UHFFFAOYSA-N
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Description

2-(2-(tert-Butyl)-1H-imidazol-4-yl)ethanamine is an imidazole derivative featuring a tert-butyl group at the 2-position of the imidazole ring and an ethanamine (CH₂CH₂NH₂) side chain at the 4-position. Imidazole derivatives are renowned for their biological relevance, particularly in targeting histamine receptors, enzyme modulation, and antimicrobial applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-(2-tert-butyl-1H-imidazol-5-yl)ethanamine

InChI

InChI=1S/C9H17N3/c1-9(2,3)8-11-6-7(12-8)4-5-10/h6H,4-5,10H2,1-3H3,(H,11,12)

InChI Key

LQJAJMSWJURYFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(N1)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(tert-Butyl)-1H-imidazol-4-yl)ethanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain can be introduced through nucleophilic substitution reactions, where the imidazole derivative reacts with an appropriate alkyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-(tert-Butyl)-1H-imidazol-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine side chain can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, bases, and solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound, often with altered functional groups.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(2-(tert-Butyl)-1H-imidazol-4-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-(tert-Butyl)-1H-imidazol-4-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group and imidazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

tert-Butyl vs. Aromatic Substituents

Compound Name Substituent (Position) Molecular Formula Molecular Weight (Base) Melting Point (°C) Synthesis Yield Key Properties/Activities
2-(2-(tert-Butyl)-1H-imidazol-4-yl)ethanamine (Target) tert-Butyl (2) C₉H₁₇N₃* 167.25 Enhanced lipophilicity and receptor specificity
2-(1-Benzyl-1H-imidazol-4-yl)ethanamine Benzyl (1) C₁₂H₁₅N₃ 201.27 High binding affinity to histamine receptors; benzyl group enhances stability
2-(2-(3-Bromophenyl)-1H-imidazol-4-yl)ethanamine 3-Bromophenyl (2) C₁₁H₁₂BrN₃ 266.14 186–188 32% Moderate yield; bulky bromine may hinder solubility
2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine Isopropyl (1) C₈H₁₅N₃ 153.23 Dihydrochloride salt improves solubility for biological testing

*Inferred from analogous compounds.

Key Observations :

  • tert-Butyl vs. Benzyl : The tert-butyl group offers greater metabolic stability compared to the benzyl group, which may oxidize in vivo. However, benzyl-substituted derivatives exhibit stronger receptor binding due to aromatic interactions .

Methyl and Methoxy Substituents

Compound Name Substituent (Position) Molecular Formula Melting Point (°C) Synthesis Yield
2-(2-(3-Methoxyphenyl)-1H-imidazol-4-yl)ethanamine 3-Methoxyphenyl (2) C₁₄H₁₇N₃O 182 56%
(2-tert-Butyl-1H-imidazol-4-yl)methanamine tert-Butyl (2) C₈H₁₅N₃

Key Observations :

  • Methoxy groups improve solubility via polar interactions but may reduce receptor affinity compared to nonpolar tert-butyl groups .

Side Chain Modifications: Ethanamine vs. Methanamine

Compound Name Side Chain Molecular Weight (Base) Biological Relevance
2-(2-(tert-Butyl)-1H-imidazol-4-yl)ethanamine Ethanamine (CH₂CH₂NH₂) 167.25 Extended chain may enhance receptor pocket penetration
(2-tert-Butyl-1H-imidazol-4-yl)methanamine Methanamine (CH₂NH₂) 153.23 Shorter chain limits interaction depth

Key Observations :

  • Ethanamine derivatives generally show superior receptor engagement due to increased flexibility and reach .

Key Observations :

  • Bulky substituents (e.g., tert-butyl, benzyl) enhance receptor specificity but may reduce solubility.
  • Halogenated derivatives (e.g., bromine) show mixed efficacy due to trade-offs between steric bulk and electronic effects .

Melting Points and Solubility

  • tert-Butyl and benzyl derivatives generally exhibit higher melting points (180–190°C) due to crystalline packing .
  • Dihydrochloride salts (e.g., ) significantly improve aqueous solubility for biological testing .

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